molecular formula C₄₄H₆₆N₁₄O₁₀S B549583 Urechistachykinin II CAS No. 149097-04-1

Urechistachykinin II

Cat. No. B549583
CAS RN: 149097-04-1
M. Wt: 983.2 g/mol
InChI Key: TUMKXKCPAKKYFR-XHMOLBPZSA-N
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Description

Urechistachykinin II (Uru-TK II) is an invertebrate tachykinin-related peptide (TRP) isolated from echiuroid worms . It shows antimicrobial activities without a hemolytic effect .


Molecular Structure Analysis

The molecular weight of this compound is 983.15 and its formula is C44H66N14O10S . The sequence of this compound is Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 .

Scientific Research Applications

Neuropeptide Characterization and Contractile Action

Urechistachykinin II is identified as a novel neuropeptide, originally isolated from the echiuroid worm, Urechis unicinctus. Research has shown that this compound, along with its counterpart Urechistachykinin I, exhibits contractile action on the inner circular body-wall muscle of the animal, indicating their potential role in muscle contraction and movement in invertebrates (Ikeda et al., 1993).

Gene Expression and Pharmacological Activity

Further studies have expanded on the understanding of this compound, revealing that its gene expression is localized in nerve tissue. Mass spectrometric analysis confirmed the presence of this compound as matured forms in nerve tissue, and they exhibit contractile activity on the cockroach hindgut similar to Urechistachykinin I. These peptides also show potential to bind to mammalian tachykinin receptors, suggesting a broader relevance beyond their original species (Kawada et al., 2000).

Antimicrobial Effects and Mechanisms

This compound, along with Urechistachykinin I, has been studied for its antimicrobial effects. These peptides showed antimicrobial activities without a hemolytic effect, suggesting potential therapeutic applications. The mechanism of action seems to involve disrupting the cell membranes of pathogens like Candida albicans, as indicated by flow cytometry and microscopy studies (Sung et al., 2008).

Role in Tachykinin Receptor Function

This compound is also relevant in the study of tachykinin receptors. The urechistachykinin receptor (UTKR) from Urechis unitinctus has been identified, with studies demonstrating that UTKR activates calcium-dependent signal transduction upon binding to its endogenous ligands, including Urechistachykinins. This suggests a shared evolutionary pathway for mammalian tachykinin receptors and invertebrate tachykinin-related peptide receptors, providing insights into the evolution of these systems (Kawada et al., 2002).

Mechanism of Action

Urechistachykinin II exerts its antimicrobial effect by disrupting the cell membranes .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Urechistachykinin II . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66N14O10S/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49)/t25-,26-,27-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMKXKCPAKKYFR-XHMOLBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66N14O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164169
Record name Urechistachykinin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

983.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149097-04-1
Record name Urechistachykinin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149097041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urechistachykinin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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